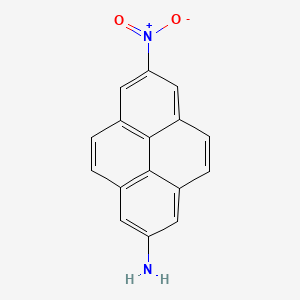

7-Nitropyren-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-nitropyren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c17-13-5-9-1-3-11-7-14(18(19)20)8-12-4-2-10(6-13)15(9)16(11)12/h1-8H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMIXRLQNTVYIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90767670 | |

| Record name | 7-Nitropyren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90767670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126948-22-9 | |

| Record name | 7-Nitropyren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90767670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization for Research Applications

Chemical Synthesis of Aromatic Amines and Nitro Compounds

The synthesis of aromatic amines, particularly in polycyclic systems, often involves the reduction of a corresponding nitro compound. This transformation is a cornerstone of synthetic organic chemistry, with numerous established methods adaptable to complex molecules.

Reduction of Nitro Groups to Amine Functionalities

Common industrial and laboratory methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. thermofisher.com Catalysts such as palladium (Pd), platinum (Pt), or Raney Nickel are frequently employed. oup.com The reaction is typically efficient and produces the corresponding amine with high yield. For complex molecules, selective hydrogenation is a key challenge to avoid the reduction of other sensitive groups. chemicalbook.com

Metal-Mediated Reduction: Historically, metals like iron, tin, or zinc in an acidic medium have been used to reduce nitroarenes. thermofisher.com These methods are robust but may require harsh conditions and can generate significant waste.

Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can be used, often in conjunction with a catalyst system like selenium/activated carbon or silver nanoparticles on a titanium dioxide support (Ag/TiO₂), to facilitate the reduction of nitroarenes to aryl amines. oup.comresearchgate.net

Carbon Monoxide (CO) as a Reductant: In some processes, carbon monoxide can be used as a reducing agent, often with a transition-metal catalyst, to convert nitro aromatics into amines. wikipedia.org This method can also be directed toward the synthesis of other nitrogen-containing compounds like carbamates and ureas. wikipedia.org

The synthesis of 7-Nitropyren-2-amine would likely involve the selective reduction of one nitro group on a dinitropyrene (B1228942) precursor. The specific reaction pathway involves the reduction of a nitroaromatic compound to form a nitrosobenzene (B162901) intermediate, which is then further reduced to a phenylhydroxylamine before yielding the final aniline (B41778) (amine) product. thermofisher.com

Indirect Amine Synthesis Pathways for Polycyclic Systems

Reductive Amination: This process involves the reaction of a ketone or aldehyde with an amine source, such as ammonia, in the presence of a reducing agent. For polycyclic systems, this would entail the conversion of a carbonyl group on the pyrene (B120774) ring into an amine. For instance, ketones can be reductively aminated using hydrogen gas and a ruthenium catalyst. chemicalbook.com The reaction proceeds through the formation of an imine intermediate, which is then hydrogenated to the amine. chemicalbook.com

Reductive Cross-Coupling Reactions: Modern catalytic methods allow for the formation of C-N bonds through cross-coupling. For example, nitroarenes can be coupled with aryl halides in the presence of a nickel catalyst and carbon monoxide to form N-arylamides, which can then be hydrolyzed to the desired amine. chemicalbook.com

Derivatization Techniques for Enhanced Analytical Characterization of this compound and Related Amines

Pre-Column Derivatization Approaches

In pre-column derivatization, the analyte is reacted with a labeling reagent before being injected into the high-performance liquid chromatography (HPLC) system. isca.me This approach is advantageous as it allows for the removal of excess reagent and by-products before analysis, preventing potential interference with the chromatogram. recentscientific.com The resulting stable derivatives often exhibit improved chromatographic properties and allow for more sensitive detection. researchgate.net Many reagents have been developed for the pre-column derivatization of primary and secondary amines. mdpi.comresearchgate.net For example, new fluorescent reagents have been developed that react quickly with primary aromatic amines to form stable derivatives suitable for HPLC-fluorescence detection and online mass spectrometric identification. acs.org

Post-Column Derivatization Approaches

Post-column derivatization (PCD) involves the introduction of a reagent into the mobile phase after the analytes have been separated on the HPLC column but before they reach the detector. isca.mescispace.com This technique is a powerful tool for detecting compounds that are otherwise difficult to detect or for increasing the selectivity of an analysis. scispace.com PCD is particularly useful when the analyte is unstable or when the derivatization reaction produces multiple products. The reaction typically occurs in a reaction coil placed between the column and the detector. scispace.com Reagents like o-phthalaldehyde (B127526) (OPA) and 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) have been successfully used in post-column systems for the analysis of amines. isca.me

Selection and Application of Derivatizing Reagents

The choice of derivatizing reagent is critical and depends on the nature of the amine, the analytical technique available (UV-Vis or fluorescence detection), and the desired sensitivity. Several reagents are commonly used for the derivatization of primary and secondary amines.

NBD-Cl (4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole) and NBD-F (4-Fluoro-7-nitrobenzofurazan): These are highly effective fluorogenic and chromogenic labeling agents. chromatographyonline.com NBD-Cl and NBD-F are themselves non-fluorescent but react with primary and secondary amines to form highly fluorescent derivatives. NBD-F is generally much more reactive than NBD-Cl. The reaction typically takes place under mild, slightly alkaline conditions. The resulting derivatives of primary amines can be detected by fluorescence with excitation around 465-470 nm and emission at 530-535 nm. These reagents are versatile and can be used in both pre-column and post-column derivatization setups. mdpi.comchromatographyonline.com

Dansyl-Cl (Dansyl chloride): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl chloride, is a classic and robust reagent for derivatizing primary and secondary amines. It reacts with the amine group to form stable, fluorescent sulfonamide derivatives. The derivatization is typically carried out in a buffered, alkaline solution. The resulting dansylated products can be analyzed by reverse-phase HPLC and are detectable by fluorescence, significantly boosting the signal.

o-Phthalaldehyde (OPA): OPA is a widely used pre-column derivatizing agent that reacts specifically with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) to form intensely fluorescent isoindole derivatives. The reaction is rapid and occurs under aqueous conditions. A significant drawback is that OPA does not react with secondary amines on its own, although methods combining OPA for primary amines and another reagent like Fmoc-Cl for secondary amines have been developed. researchgate.netisca.me

Fmoc-Cl (9-Fluorenylmethyl chloroformate): Fmoc-Cl is another popular pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent derivatives. The reaction is typically performed in a mild alkaline buffer. recentscientific.com A disadvantage is that the reagent can react with water, creating fluorescent hydrolysis by-products that may interfere with the analysis if not properly managed. recentscientific.com

Dabsyl-Cl (4-Dimethylaminoazobenzene-4'-sulfonyl chloride): Dabsyl chloride is a chromophoric reagent, meaning it renders the amine derivative visible to a standard UV-Vis spectrophotometric detector. It reacts with both primary and secondary amino groups to form stable, colored dabsyl-amines, which can be easily monitored at approximately 460 nm. The derivatization is usually performed at an elevated temperature in a buffered alkaline solution.

Salicylaldehyde (B1680747): Salicylaldehyde reacts with primary amines through a condensation reaction to form a Schiff base, also known as an imine. This reaction involves a nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by dehydration. The resulting derivatives have enhanced UV absorbance compared to the original amines, allowing for more sensitive detection by HPLC-UV. The derivatization can be performed by heating the amine with salicylaldehyde in a solvent like methanol. acs.org

Table 1: Comparison of Common Amine Derivatizing Reagents

| Reagent | Abbreviation | Reacts With | Detection Method | Typical Excitation (λex) / Emission (λem) or Absorption (λabs) | Key Features |

|---|---|---|---|---|---|

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary & Secondary Amines | Fluorescence / UV-Vis | λex ~465 nm / λem ~535 nm | Versatile for pre- and post-column; non-fluorescent until reaction. |

| 4-Fluoro-7-nitrobenzofurazan | NBD-F | Primary & Secondary Amines | Fluorescence | λex ~470 nm / λem ~530 nm | More reactive than NBD-Cl; simple and stable derivatives. |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Primary & Secondary Amines | Fluorescence | λex ~337 nm / λem ~492 nm | Robust, widely used reagent forming stable sulfonamides. |

| o-Phthalaldehyde | OPA | Primary Amines (requires thiol) | Fluorescence | Varies with thiol, e.g., λex ~340 nm / λem ~455 nm | Rapid reaction in aqueous media; specific for primary amines. |

| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Primary & Secondary Amines | Fluorescence | λex ~265 nm / λem ~315 nm | Reacts with both primary and secondary amines; hydrolysis can be an issue. recentscientific.com |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | Primary & Secondary Amines | UV-Vis | λabs ~460 nm | Forms colored derivatives for spectrophotometric detection. |

| Salicylaldehyde | - | Primary Amines | UV-Vis | - | Forms Schiff bases with enhanced UV sensitivity. |

Optimization of Derivatization Reaction Conditions (pH, Temperature, Reaction Time, Reagent Concentration)

The successful derivatization of this compound for analytical purposes hinges on the meticulous optimization of several key reaction parameters. The primary amine group on the pyrene backbone is the principal target for derivatization, a process designed to enhance detectability, improve chromatographic separation, and increase the volatility of the analyte for gas chromatography (GC) analysis. mdpi.comd-nb.info The efficiency and reproducibility of this chemical transformation are profoundly influenced by the reaction environment. Therefore, optimizing conditions such as pH, temperature, reaction time, and the concentration of the derivatizing agent is a critical step in method development for the trace analysis of this compound and related amino-polycyclic aromatic hydrocarbons. researchgate.net

pH

The pH of the reaction medium is a critical factor, as it governs the nucleophilicity of the primary amine group of this compound. For the derivatization reaction to proceed efficiently, the amine group must be in its deprotonated, non-ionized state (-NH2) to act as an effective nucleophile. copernicus.org Consequently, derivatization reactions involving amines are almost invariably carried out in alkaline or basic conditions. copernicus.orgmdpi.com

| Analyte/Reagent | Optimal pH | Buffer System | Research Finding | Citation |

| Biogenic Amines / Dansyl Chloride | 9 | Not Specified | Best recoveries (72-102%) were obtained at pH 9. | mjcce.org.mk |

| Amino Acids / NBD-Cl | 8.5 | Borate Buffer (100 mM) | Systematically investigated and found to be the optimal labeling reaction pH. | researchgate.net |

| Aliphatic Amines / DMQC-OSu | 7.5 | Borate Buffer (0.2 M) | Conditions were optimized to maximize derivatization yield. | sigmaaldrich.com |

| Amphetamine / DNB | 9.2 - 11.0 | Not Specified | The analytical signal was highest within this pH range. | researchgate.net |

| Amino Acids / AQC | 8.2 - 10.1 | Borate Buffer | Ensures complete derivatization of amino acids. | waters.com |

Temperature

Reaction temperature plays a significant role in the kinetics of the derivatization. squ.edu.om Increasing the temperature generally accelerates the reaction rate, leading to shorter reaction times. However, elevated temperatures can also have detrimental effects. For many nitrated aromatic compounds, high temperatures can lead to thermal decomposition or unwanted side reactions, compromising the integrity of the analysis. d-nb.info

Optimization studies for various amine derivatizations show a range of optimal temperatures. For example, the derivatization of biogenic amines with dansyl chloride was found to be most effective at 60 °C. mjcce.org.mk A similar temperature of 65 °C was optimal for derivatizing biogenic amines with N-(naphthalen-1-yl)-4-(5-(4-nitrophenyl)furan-2-yl)-6-phenylpyrimidin-2-amine (NFCP). squ.edu.om In another study, the reaction of amino alcohols with heptafluorobutyrylimidazole (HFBI) showed no significant increase in product formation above 50 °C. nih.gov Conversely, some reactions, such as the derivatization of glyphosate (B1671968) with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can be achieved quantitatively at room temperature (24°C), indicating that heating is not always necessary. nih.gov The optimal temperature must be determined empirically to ensure a rapid and complete reaction without degrading the this compound or its derivative.

| Analyte/Reagent | Optimal Temperature (°C) | Key Finding | Citation |

| Biogenic Amines / Dansyl Chloride | 60 | Part of the optimized conditions for best recoveries. | mjcce.org.mk |

| Biogenic Amines / NFCP | 65 | Maximum efficiency for histamine (B1213489) and tyramine (B21549) derivatives was achieved at this temperature. | squ.edu.om |

| Amino Alcohols / HFBI | 50 | Higher temperatures were beneficial, but no significant increase in product was seen above 50°C. | nih.gov |

| Aliphatic Amines / DMQC-OSu | 50 | Reaction performed at 50°C for 40 minutes for maximal yield. | sigmaaldrich.com |

| Amino Acids / NBD-Cl | 70 | Identified as the optimal temperature in a systematic investigation. | researchgate.net |

| Glyphosate / AQC | 24 | The reaction was found to be quantitative at room temperature, with temperature having no significant effect between 24-55°C. | nih.gov |

Reaction Time

The optimal reaction time is highly dependent on the specific reagent used, as well as the pH and temperature of the medium. For the derivatization of biogenic amines with dansyl chloride, a reaction time of 1 hour was found to be optimal. mjcce.org.mk In contrast, derivatization with pyrene sulfonyl chloride was complete within 15 minutes. mdpi.com Studies involving NBD-Cl have reported optimal times ranging from 40 to 60 minutes. researchgate.netsqu.edu.om In some cases, the reaction can be very rapid; for example, derivatization with AQC is quantitatively achieved in just a few seconds. nih.gov The progress of the reaction is typically monitored by analyzing samples at different time points until the peak area of the derivative reaches a stable maximum. researchgate.netsqu.edu.om

| Analyte/Reagent | Optimal Reaction Time | Key Finding | Citation |

| Biogenic Amines / Dansyl Chloride | 1 hour | Part of the optimized conditions for best recoveries. | mjcce.org.mk |

| Biogenic Amines / NFCP | 40 minutes | The highest peak areas for the derivatives were attained at this time. | squ.edu.om |

| Amino Alcohols / HFBI | 8 minutes | Longer reaction times led to a decrease in the derivative, suggesting a reverse reaction. | nih.gov |

| Amphetamine / DNB | 30 minutes | The analytical signal increased with time and stabilized after 30 minutes. | researchgate.net |

| Pyrene Polyamines / PSCl | 15 minutes | Incubation for longer than 15 minutes did not increase reaction efficiency. | mdpi.com |

| Glyphosate / AQC | < 30 seconds | The reaction was quantitative in a few seconds at room temperature. | nih.gov |

Reagent Concentration

The concentration of the derivatizing agent is a crucial variable that must be optimized to drive the reaction to completion. researchgate.netnih.gov Typically, the derivatizing reagent is added in molar excess to ensure that all molecules of the analyte (this compound) are converted to the derivative form, following Le Chatelier's principle.

However, an excessive concentration of the reagent can be problematic. It can lead to the formation of unwanted by-products, interfere with the chromatographic separation by producing large, tailing peaks, or contaminate the analytical instrument. copernicus.orgresearchgate.net For instance, when using 9-fluorenylmethyl chloroformate (Fmoc-Cl), an excess can lead to interfering Fmoc-OH peaks in the chromatogram. researchgate.net Therefore, the optimization process aims to find the lowest concentration of the reagent that still produces the maximum and most stable analytical signal for the derivative. researchgate.net Studies show that this is often determined by testing a range of reagent concentrations and observing the response of the derivative. For example, in the derivatization of amino alcohols, the efficiency increased as the reagent volume was raised to 50 μL, with no further improvement beyond that point. nih.gov Similarly, for the derivatization of amphetamine, a concentration of 10.0 mmol/L of 3,5-dinitrobenzoylchloride was selected as optimal. researchgate.net

| Analyte/Reagent | Optimal Reagent Concentration | Key Finding | Citation |

| Biogenic Amines / Dansyl Chloride | 10 mg/mL | This concentration was found to yield the best recoveries for all analyzed amines. | mjcce.org.mk |

| Amino Alcohols / HFBI | 50 µL | Reaction efficiency increased up to 50 µL of reagent; higher volumes did not improve and could interfere. | nih.gov |

| Amphetamine / DNB | 10.0 mmol/L | This concentration provided the highest analytical signal for the derivative. | researchgate.net |

| Amino Acids / NBD-Cl | 40 mM | Systematically investigated and found to be the optimal concentration for the labeling reaction. | researchgate.net |

| Dimethylamine (B145610) / Fmoc-Cl | 3 µg/mL | This concentration was effective for derivatizing dimethylamine up to 300 ng/mL while minimizing excess reagent. | researchgate.net |

Metabolic Biotransformation Pathways and Enzymatic Reduction

Overview of Nitro Group Bioreduction in Nitroarenes to Amino Derivatives

The biological reduction of a nitro group to an amine is a six-electron reduction process that proceeds through several key intermediates. nih.govacs.org This transformation is critical as the intermediate and final products can have vastly different biological activities compared to the parent nitroaromatic compound.

Stepwise Reduction Pathways to Nitroso-, N-Hydroxylamino-, and Amino-Functional Groups

The reduction of a nitroarene (Ar-NO₂) to its corresponding arylamine (Ar-NH₂) is not a single-step reaction but a sequential process. The nitro group first undergoes a two-electron reduction to form a nitroso derivative (Ar-NO). mdpi.comacs.org This intermediate is typically short-lived and is further reduced by another two electrons to form an N-hydroxylamino intermediate (Ar-NHOH). mdpi.comoup.commdpi.com Finally, a further two-electron reduction of the N-hydroxylamino group yields the stable amino derivative (Ar-NH₂). asm.orgnih.gov

While the nitroso intermediate is often not detected due to its rapid subsequent reduction, the N-hydroxylamino derivative is a key and often stable intermediate in this metabolic cascade. mdpi.comoup.com

Mechanistic Considerations: Radical Pathways vs. Two-Electron Transfer

The reduction of nitroaromatics can proceed through two primary mechanistic pathways: a one-electron radical pathway or a two-electron transfer (hydride transfer) mechanism. nih.govacs.orgnih.gov

Radical Pathways (One-Electron Transfer): This pathway is often catalyzed by oxygen-sensitive nitroreductases (Type II). oup.comoup.com These enzymes transfer a single electron to the nitroaromatic compound, forming a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitroaromatic compound in a futile cycle. oup.comoup.com

Two-Electron Transfer: This mechanism is characteristic of oxygen-insensitive nitroreductases (Type I). oup.comoup.com These enzymes catalyze the direct transfer of a hydride equivalent (two electrons and a proton) to the nitro group. nih.gov This process typically follows a ping-pong kinetic mechanism, where the enzyme's flavin cofactor is first reduced by a donor like NAD(P)H and then re-oxidized by the nitroaromatic substrate. nih.gov This direct two-electron reduction is considered the predominant pathway for the formation of nitroso and N-hydroxylamino intermediates by these enzymes. mdpi.commdpi.com

Significance of N-Hydroxylamino Intermediates in Biotransformation

The formation of N-hydroxylamino intermediates is a critical juncture in the biotransformation of nitroarenes. These intermediates are often more reactive and toxic than both the parent nitro compound and the final amino derivative. oup.comoup.com The electrophilic nature of N-hydroxylamino derivatives allows them to react with cellular macromolecules, including DNA, which is a primary mechanism of their mutagenic and carcinogenic effects. oup.comoup.com

Enzymatic Systems Mediating Nitroreduction and Aminoaromatic Metabolism

A diverse array of enzymes, broadly categorized as nitroreductases, are responsible for the metabolic reduction of nitroaromatic compounds. These enzymes are found across various organisms, from bacteria to mammals. nih.gov

Characterization and Role of Nitroreductases

Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as a reducing cofactor. oup.comoup.com They are broadly classified into two types based on their sensitivity to oxygen:

Type I (Oxygen-Insensitive) Nitroreductases: These enzymes catalyze the two-electron reduction of nitroaromatics, leading to the formation of nitroso and subsequently N-hydroxylamino intermediates. oup.comoup.com They are of significant interest for their roles in bioremediation and in the activation of nitroaromatic prodrugs in cancer therapy. ackerleylab.com

Type II (Oxygen-Sensitive) Nitroreductases: These enzymes catalyze a one-electron reduction, forming a nitro anion radical that can participate in futile redox cycling in the presence of oxygen. oup.comoup.com

The substrate specificity of nitroreductases can be broad, allowing them to act on a wide variety of nitroaromatic and nitroheterocyclic compounds. oup.com

Involvement of NADPH-Dependent Flavoenzymes (e.g., NADPH: P450 Oxidoreductase, NAD(P)H-Quinone Oxidoreductase)

In mammalian systems, several NADPH-dependent flavoenzymes play a crucial role in the metabolism of nitroaromatics. nih.gov

NADPH:Cytochrome P450 Oxidoreductase (POR): This microsomal enzyme is essential for electron transport to cytochrome P450 enzymes. nih.gov POR can directly reduce nitroaromatic compounds through a one-electron transfer mechanism, contributing to their metabolic activation. mdpi.comaacrjournals.org

NAD(P)H:Quinone Oxidoreductase (NQO1): Also known as DT-diaphorase, NQO1 is a cytosolic flavoenzyme that catalyzes the two-electron reduction of various substrates, including quinones and nitroaromatics. mdpi.comnih.gov It is considered a major nitroreductase in mammalian cells and is implicated in the bioactivation of certain nitroaromatic carcinogens. nih.govmdpi.com NQO1 utilizes a ping-pong reaction mechanism similar to bacterial Type I nitroreductases. nih.gov

Influence of Endogenous Factors on Biotransformation (e.g., Gut Microbiota, NRF2 Pathway)

The biotransformation of 7-nitropyren-2-amine is significantly influenced by endogenous factors, particularly the gut microbiota and the NRF2 signaling pathway.

The gut microbiota , a complex community of microorganisms in the gastrointestinal tract, plays a vital role in the metabolism of xenobiotics. mdpi.com Intestinal bacteria possess potent nitroreductase activity, capable of reducing nitroaromatic compounds to their corresponding amines. tandfonline.comnih.gov This microbial metabolism can significantly impact the bioactivity of ingested compounds. The reduction of nitro groups by gut flora has been demonstrated for various compounds and can sometimes lead to the formation of toxic metabolites. nih.gov The metabolic potential of the gut microbiota is comparable to that of the liver. mdpi.com

The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a crucial regulator of cellular defense against oxidative stress. nih.gov Activation of the NRF2-antioxidant response element (ARE) signaling pathway induces the expression of a battery of cytoprotective genes, including those encoding for metabolic enzymes like AKRs and NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov Research on 1-nitropyrene (B107360) has shown that its metabolic activation through nitroreduction is dependent on NRF2. researchgate.netnih.gov In human lung cells, NRF2 activation was found to be necessary for the metabolic activation of 1-nitropyrene, and this was mediated by AKR1Cs. nih.gov Studies using cells with varying NRF2 expression levels demonstrated that cells with active NRF2 produced more of the reduced metabolite, 1-aminopyrene (B158619). nih.gov This suggests that the NRF2 pathway plays a significant role in the biotransformation of nitropyrenes. researchgate.netnih.gov

Phase II Metabolic Conjugation Reactions

Following Phase I metabolism, the metabolites of this compound undergo Phase II conjugation reactions, which generally increase their water solubility and facilitate their excretion. Key Phase II pathways include acetylation, glucuronidation, and sulfation.

Acetylation of Amino and N-Hydroxylamino Derivatives (e.g., via N-acetyltransferases NAT1 and NAT2)

Acetylation is a major Phase II reaction for aromatic amines and their N-hydroxy metabolites, catalyzed by N-acetyltransferases (NATs). Humans have two main NAT enzymes, NAT1 and NAT2, which exhibit genetic polymorphisms leading to different acetylation phenotypes (rapid, intermediate, and slow). oup.comnih.gov

N-acetylation , the transfer of an acetyl group to an amino group, is generally a detoxification step. uoguelph.ca

O-acetylation , the acetylation of an N-hydroxy metabolite, is often an activation step, leading to the formation of a reactive acetoxy ester that can bind to DNA. oup.comuoguelph.ca

Both NAT1 and NAT2 are involved in the metabolic activation of aromatic amines and nitroarenes. oup.com While aromatic amines are activated by cytochrome P450 to N-hydroxy metabolites before O-acetylation, nitroarenes are activated by nitroreductases followed by O-acetylation. oup.com Studies have shown that NAT2 is particularly important in the bioactivation of many aromatic amine carcinogens. researchgate.netcancer-genetics.org The relative importance of NAT1 and NAT2 can vary depending on the specific substrate. oup.com For instance, in the case of dinitropyrenes, reduction to a hydroxylamine (B1172632) followed by O-acetylation is a key activation pathway in rat mammary gland cytosol. healtheffects.org

| Enzyme | Function | Role in Metabolism |

| NAT1 | N-acetylation and O-acetylation | Metabolic activation of specific nitroarenes and aromatic amines. oup.com |

| NAT2 | N-acetylation and O-acetylation | Key enzyme in the bioactivation of many aromatic amine carcinogens through O-acetylation. nih.govresearchgate.net |

Glucuronidation and Sulfation Pathways

Glucuronidation is a major Phase II metabolic pathway for a wide variety of xenobiotics and endogenous compounds. uomus.edu.iq It involves the conjugation of a substrate with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This conjugation significantly increases the water solubility of the compound, facilitating its elimination. uomus.edu.iq While glucuronidation is a major pathway for many drugs, the glucuronidation of aromatic amines is generally considered a minor pathway compared to N-acetylation. uomus.edu.iq Human UGT1A3 can catalyze the glucuronidation of various compounds, including some amines. nih.gov N-glucuronidation can occur on various nitrogen-containing functional groups. hyphadiscovery.comwashington.edu

Sulfation is another important Phase II conjugation reaction, catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. Similar to glucuronidation, sulfation increases the water solubility of xenobiotics, aiding in their excretion.

In Vitro Metabolic Activation Systems for Research (e.g., Liver S9 Fractions, Cytosols, Isolated Cells)

To study the metabolic activation of compounds like this compound, various in vitro systems are employed. These systems simulate mammalian metabolism and are crucial for assessing the genotoxicity and metabolic pathways of chemicals.

Liver S9 fractions are post-mitochondrial supernatants obtained from liver homogenates. They contain a mixture of microsomal and cytosolic enzymes, including CYPs, UGTs, and N-acetyltransferases, providing a comprehensive metabolic profile. oup.commdpi.com S9 fractions are widely used in genetic toxicity assays, such as the Ames test, to investigate compounds that require metabolic activation. medcraveonline.comnih.gov Both human and rat liver S9 fractions are used, with studies showing some differences in their metabolic activities. oup.commedcraveonline.comnih.gov For example, human liver S9 has been shown to be more effective in activating certain procarcinogens like 1-nitropyrene compared to rat liver S9. nih.govmedcraveonline.com

Cytosols , the soluble portion of the cell cytoplasm, are also used to study specific metabolic pathways. They are particularly useful for investigating enzymes not present in microsomes, such as xanthine (B1682287) oxidase and certain reductases. oup.compsu.eduhealtheffects.org For example, rat liver cytosol has been used to study the nitroreduction of 1-nitropyrene and the subsequent DNA binding of its metabolites. oup.com Mammary gland cytosols have also been utilized to explore the reductive and acetylation pathways of dinitropyrenes. healtheffects.org

Isolated cells , such as primary hepatocytes or cell lines, provide a more integrated system for metabolic studies, with intact cellular structures and cofactors. mdpi.com Isolated rat mammary epithelial cells have been used to study the metabolism of 1-nitropyrene, revealing that in contrast to cytosolic preparations, intact cells primarily metabolize it through oxidative pathways. healtheffects.org

| In Vitro System | Description | Key Enzymes Present | Applications in Research |

| Liver S9 Fractions | Post-mitochondrial supernatant from liver homogenate. oup.commdpi.com | CYPs, UGTs, NATs, oxidases. mdpi.com | Genotoxicity testing (e.g., Ames test), metabolic activation studies. medcraveonline.comnih.gov |

| Cytosols | Soluble fraction of cell cytoplasm. oup.comhealtheffects.org | Xanthine oxidase, reductases, sulfotransferases. | Studying cytosolic enzyme-mediated metabolism, such as nitroreduction and acetylation. oup.compsu.eduhealtheffects.org |

| Isolated Cells | Intact cells, such as primary hepatocytes or cell lines. mdpi.com | Full complement of cellular enzymes in their natural environment. | Investigating integrated metabolic pathways and cellular responses. healtheffects.org |

Molecular Mechanisms of Biological Interaction

Formation of Reactive Intermediates from Biotransformation

The conversion of 7-Nitropyren-2-amine into biologically reactive molecules is a multi-step process mediated by various cellular enzymes. This biotransformation is essential for its ability to cause genetic damage. The metabolic activation can follow several pathways, including nitroreduction and ring oxidation, leading to the formation of highly reactive electrophilic intermediates and the production of damaging reactive oxygen and nitrogen species. cuni.cz

Generation of Electrophilic Nitrenium and Carbenium Ions

A primary pathway for the metabolic activation of aromatic amines like this compound involves their conversion into highly electrophilic nitrenium ions. wikipedia.org This process is typically initiated by Phase I metabolizing enzymes, such as cytochrome P450s, which catalyze the N-hydroxylation of the amino group to form a hydroxylamine (B1172632) derivative. oup.comnih.gov

Subsequently, this N-hydroxy arylamine can be further activated by Phase II enzymes, such as N,O-acetyltransferases (NATs) or sulfotransferases (SULTs). nih.govoup.com These enzymes catalyze the O-acetylation or O-sulfonation of the hydroxylamine, respectively, to form unstable N-acetoxy or N-sulfooxy esters. oup.com These esters are prone to spontaneous heterolytic cleavage of the N-O bond, which results in the formation of a highly reactive arylnitrenium ion. wikipedia.orgoup.comnih.gov This nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on cellular macromolecules. nih.gov

The nitrenium ion can also exist in resonance with carbenium ion tautomers. nih.gov The relative stability and reactivity of the nitrenium and carbenium ions influence which sites on DNA are attacked. nih.gov The generation of these electrophilic species is a critical step, as they are considered the ultimate carcinogenic metabolites responsible for forming covalent bonds with DNA. oup.comnih.gov

Production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

In addition to the formation of electrophilic ions, the metabolic processing of nitroaromatic compounds like this compound can lead to the generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). nih.govwikipedia.org The nitroreduction pathway, catalyzed by nitroreductase enzymes, involves the sequential reduction of the nitro group. nih.govnih.gov Intermediates in this reduction process, such as the nitroso and hydroxylamino derivatives, are susceptible to redox cycling. nih.gov

During redox cycling, these intermediates can react with molecular oxygen to produce superoxide (B77818) anion radicals (O₂•⁻). nih.gov Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov These ROS can induce oxidative stress within the cell, leading to damage of cellular components, including DNA, lipids, and proteins. nih.govresearchgate.net Oxidative DNA damage can manifest as base modifications, such as the formation of 8-oxo-guanine, and DNA strand breaks. nih.gov

Furthermore, the nitric oxide (•NO) produced during certain metabolic or inflammatory conditions can react with superoxide to form peroxynitrite (ONOO⁻), a potent RNS. wikipedia.org Both ROS and RNS contribute to a state of nitrosative stress, which can further exacerbate cellular damage and contribute to the genotoxicity of the parent compound. wikipedia.org Studies on the related compound 1-nitropyrene (B107360) have shown it induces intracellular ROS generation in a concentration-dependent manner. nih.gov

Deoxyribonucleic Acid (DNA) Adduct Formation

The ultimate electrophilic metabolites of this compound, primarily the nitrenium ion, react covalently with the nitrogen and carbon atoms of DNA bases, forming DNA adducts. nih.govacs.org This covalent binding to DNA is a key molecular event in chemical carcinogenesis, as it can lead to mutations if not properly repaired. iarc.fr

Covalent Binding to Nucleobases (e.g., C8-dG, N²-dG, N⁶-dA Adducts)

The primary targets for adduction by the reactive metabolites of many aromatic amines are the nucleophilic centers in DNA, particularly on guanine (B1146940) and adenine (B156593) bases. The most frequently observed adducts are formed at the C8 position of deoxyguanosine (C8-dG). nih.govresearchgate.net The nitrenium ion preferentially attacks the N7 atom of guanine, which is often followed by a rearrangement to form the more stable C8-dG adduct. nih.gov

In addition to the C8-dG adduct, other adducts can be formed, including at the N² position of deoxyguanosine (N²-dG) and the N⁶ position of deoxyadenosine (B7792050) (N⁶-dA). nih.govnih.gov The formation of these adducts is often attributed to the reaction of the carbenium ion tautomer with the exocyclic amino groups of guanine and adenine. nih.gov For instance, studies with the related compound 1-nitropyrene show it forms a major adduct at the C8-position of deoxyguanosine. nih.gov Similarly, 2-aminofluorene (B1664046) is known to form adducts at the C8 and N² positions of guanine. nih.gov The specific types and proportions of adducts formed can depend on the structure of the arylamine and the specific reactive intermediate generated.

Table 1: Common DNA Adducts Formed by Metabolically Activated Aromatic Amines

| Adduct Type | DNA Base | Position of Attachment | Likely Reactive Intermediate |

| C8-dG | Deoxyguanosine | Carbon 8 | Nitrenium ion |

| N²-dG | Deoxyguanosine | Exocyclic Amino Group (N²) | Carbenium ion |

| N⁶-dA | Deoxyadenosine | Exocyclic Amino Group (N⁶) | Carbenium ion |

This table summarizes common adduct types based on general mechanisms for aromatic amines. Specific adduct profiles for this compound require direct experimental confirmation.

Influence of Metabolic Activation on DNA Adduct Profiles

The specific profile of DNA adducts formed by this compound is heavily dependent on the metabolic pathways that are active in a given tissue or cell type. healtheffects.org The relative activities of different Phase I (e.g., cytochrome P450s) and Phase II (e.g., NATs, SULTs) enzymes determine which reactive intermediates are produced and in what quantities. oup.comnih.gov

For example, high activity of NATs or SULTs can enhance the formation of N-acetoxy or N-sulfooxy esters, leading to an increased generation of the nitrenium ion and, consequently, a higher yield of C8-dG adducts. nih.govacs.org Studies on other nitroaromatic compounds have demonstrated that the expression of human NAT1 or NAT2 can significantly influence their genotoxicity and adduct formation. oup.comoup.com For example, in V79 cells expressing human NAT2 or SULT1A1, the potent mutagen 2-nitrobenzanthrone (B1231408) formed multiple DNA adducts, whereas no adducts were seen in the parental cells lacking these enzymes. oup.com Similarly, the presence of acetyl CoA, a cofactor for NATs, has been shown to dramatically increase the level of N-(deoxyguanosin-8-yl)-2-amino-7-nitrofluorene adducts from the metabolism of 2,7-dinitrofluorene. acs.org

Conversely, if ring oxidation pathways are prominent, different types of adducts, such as those derived from epoxide intermediates, could be formed. oup.com Therefore, the tissue-specific expression and activity of various metabolizing enzymes are critical determinants of the DNA adduct profile and, by extension, the organ-specific carcinogenicity of this compound. healtheffects.orgsymbiosisonlinepublishing.com

Genotoxicity and Mutagenicity Mechanisms

The formation of DNA adducts by this compound is the primary mechanism underlying its genotoxicity. These adducts are bulky lesions that distort the DNA double helix, interfering with normal cellular processes like DNA replication and transcription. ebsco.com

If not removed by the cell's DNA repair machinery, these adducts can lead to mutations during DNA replication. clinmedjournals.org DNA polymerases may misread the damaged template, resulting in the insertion of an incorrect base opposite the adduct (base substitution mutations). clinmedjournals.org Alternatively, the polymerase may stall and slip on the template, leading to the insertion or deletion of one or more base pairs (frameshift mutations). acs.org

For example, the major adduct of 1-nitropyrene, N-(deoxyguanosin-8-yl)-1-aminopyrene, is known to induce frameshift mutations, particularly -2 CpG deletions and +1 frameshifts in repetitive sequences. acs.org The type of mutation induced often depends on the specific structure of the adduct and its sequence context. acs.org The accumulation of such mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, can disrupt cell cycle control and drive the process of carcinogenesis. The genotoxicity of many nitroarenes and aromatic amines has been shown to be dependent on metabolic activation by enzymes like acetyltransferases. oup.comnih.gov

Induction of DNA Damage (e.g., Oxidative Damage, Strand Breaks, Chromosomal Aberrations)

The genotoxicity of nitroaromatic compounds, including nitropyrenes, is largely attributed to their metabolic activation into reactive intermediates that can interact with DNA. nih.gov The reduction of the nitro group is a critical step in this process, leading to the formation of nitroso and N-hydroxylamine derivatives. nih.govnih.gov These intermediates, particularly the N-hydroxy arylamines, can be further activated through O-esterification (e.g., acetylation or sulfation) to form highly reactive nitrenium ions. nih.govindustrialchemicals.gov.auuni-hamburg.de These electrophilic species can then covalently bind to DNA, forming adducts, which are a primary form of DNA damage. nih.govnih.govindustrialchemicals.gov.auuni-hamburg.de

Beyond direct adduct formation, the metabolic activation of nitroarenes is also associated with the generation of oxidative stress. researchgate.net The reduction intermediates are prone to oxidation, which can lead to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. nih.govresearchgate.net This can result in oxidative DNA damage, including the formation of lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). acs.orgresearchgate.net Studies on 1-nitropyrene, a related compound, have demonstrated its ability to induce oxidative DNA damage. researchgate.netresearchgate.net For instance, 1-nitrosopyrene, a metabolite of 1-nitropyrene, has been shown to cause oxidative DNA damage in the presence of copper and NADH. researchgate.net

DNA damage can manifest in several ways, including single and double-strand breaks and chromosomal aberrations. europa.eucaymanchem.com DNA strand breaks can occur as a direct result of the chemical instability of DNA adducts or as a consequence of the cellular repair processes initiated to remove these lesions. ifremer.fr Chromosomal aberrations represent a more large-scale form of DNA damage and can include changes in chromosome number or structure, such as deletions, duplications, and translocations. slideshare.netwikipedia.org While direct studies on this compound are limited, the known mechanisms of related nitroarenes suggest a potential for inducing such damage. For example, some secondary and tertiary amine-containing dyes, when combined with nitrite, have been shown to cause chromosomal aberrations in mice. nih.gov

Genotoxicity is a broad term that encompasses various processes that alter the structure or information content of DNA, including DNA adduct formation, unscheduled DNA synthesis, sister chromatid exchange, and DNA strand breaks. europa.eu

Mutagenic Potency Assessment in In Vitro Bacterial and Mammalian Cell Assays

The mutagenic potential of nitroaromatic compounds is frequently evaluated using a variety of in vitro assays. The Salmonella typhimurium reverse mutation assay (Ames test) is a widely used bacterial assay for this purpose. oup.com The mutagenicity of nitroarenes in these systems often requires metabolic activation by bacterial nitroreductases. pku.edu.cn Strains that overexpress nitroreductase and/or O-acetyltransferase, such as YG1041 and YG1024, are particularly sensitive to the mutagenic effects of these compounds. pku.edu.cnacs.org For many nitroarenes and aromatic amines, a positive correlation exists between their mutagenic potency in these bacterial strains and their ability to form DNA adducts. oup.comoup.com

Studies with various nitroarenes have demonstrated their mutagenic activity in the Ames test. For example, 1-nitropyrene and several dinitropyrenes are potent mutagens in this system. oup.com The mutagenic potency can be influenced by the specific bacterial strain used and the presence of metabolic activation systems, such as liver S9 fractions. ru.nl For instance, the mutagenic potency of certain nitrocompounds was found to be higher when activated by cell-free extracts from nitroreductase-proficient S. typhimurium strains. oup.com

In addition to bacterial assays, the genotoxicity of these compounds is also assessed in cultured mammalian cells. oup.com These assays can detect a range of endpoints, including gene mutations, chromosomal aberrations, sister-chromatid exchanges, and DNA strand breaks. ifremer.froup.com While aromatic amines often act as potent frameshift mutagens in bacterial assays, in mammalian cells, they primarily induce base substitution mutations, particularly at guanine bases. oup.com

Human cell lines, such as the HepG2 hepatoma cell line, are also utilized in genotoxicity testing. These cells retain many of the phase I and phase II enzymes involved in the metabolic activation of xenobiotics, making them a relevant model for assessing human-specific effects. ifremer.fr The comet assay, or single-cell gel electrophoresis, is a sensitive method used in these cells to detect DNA strand breaks and alkali-labile sites. ifremer.fr Studies with 1-nitropyrene have shown its ability to induce DNA damage and mutations in mammalian cells. researchgate.netresearchgate.netacs.org It's important to note that quantitative predictions of toxic effects in mammalian systems based solely on bacterial mutagenicity data may not always be accurate. scispace.com

**Table 1: Mutagenic Potency of Selected Nitroarenes in Salmonella typhimurium*** *This table is interactive. Click on the headers to sort the data.

| Compound | Strain | Metabolic Activation | Mutagenic Potency (revertants/nmol) | Reference |

|---|---|---|---|---|

| 1-Nitropyrene | TA98 | With S9 | 400 | nih.gov |

| 1,3-Dinitropyrene | TA98 | Without S9 | 8000 | oup.com |

| 1,6-Dinitropyrene | TA98 | Without S9 | 120000 | oup.com |

| 1,8-Dinitropyrene | TA98 | Without S9 | 250000 | oup.com |

| 2-Nitrofluorene (B1194847) | TA98 | With S9 | 200 | nih.gov |

Structure-Activity Relationships Governing Genotoxic Activity of Nitroarenes and Aminopyrenes

The genotoxic activity of nitroarenes and their amino-derivatives is intrinsically linked to their chemical structure. Several structural features have been identified that influence their mutagenic and carcinogenic potential.

One of the most critical factors is the orientation and position of the nitro group on the aromatic ring system. industrialchemicals.gov.au The stability of the nitrenium ion, the ultimate electrophilic species responsible for DNA adduct formation, is correlated with mutagenicity. industrialchemicals.gov.au For instance, in nitrobenzene (B124822) derivatives, p-substituted compounds tend to exhibit higher mutagenicity compared to o- or m-isomers. industrialchemicals.gov.au

The metabolic pathway leading to the reactive intermediate is also structure-dependent. The reduction of the nitro group to an N-hydroxylamine is a key activation step. nih.govnih.gov The efficiency of this reduction can be influenced by the presence of other substituents on the aromatic ring. For example, the introduction of an electron-donating amino group can sometimes hinder the further reduction of a remaining nitro group in dinitropyrenes. nih.gov Conversely, O-esterification of the N-hydroxylamine by enzymes like N-acetyltransferases or sulfotransferases significantly enhances DNA adduct formation. uni-hamburg.deoup.com

The structure of the aromatic system itself plays a crucial role. The electrophilic reactivity of the arylnitrenium ions, which is a key determinant of their mutagenic potential, is governed by the structure of the aromatic rings. nih.gov This has been demonstrated in studies comparing the mutagenicity of a series of arylazides, which also generate nitrenium ions. nih.gov

In the case of aminopyrenes, the position of the amino group is also a significant factor. The metabolic activation of aromatic amines to N-hydroxy derivatives and subsequently to nitrenium ions is a well-established mechanism of their genotoxicity. uni-hamburg.de The resulting DNA adducts, primarily at the C8 and N2 positions of guanine and the N6 position of adenine, can lead to mutations if not repaired. uni-hamburg.de

The nature and position of substituents on the aromatic rings of both nitroarenes and aromatic amines can therefore modulate their genotoxic activity by influencing their metabolic activation, the stability and reactivity of the ultimate carcinogen, and their interaction with DNA. industrialchemicals.gov.aunih.gov

Advanced Analytical Methodologies for Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For 7-Nitropyren-2-amine, various chromatographic methods are utilized, often coupled with highly sensitive detectors to achieve the required levels of detection.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility is enhanced by coupling it with a variety of detectors.

UV-Vis Detection: HPLC with Ultraviolet-Visible (UV-Vis) detection is a common method for analyzing aromatic compounds. While effective, its sensitivity for trace analysis of nitrated pyrene (B120774) amines might be limited compared to other detectors.

Fluorescence Detection: This method offers higher sensitivity and selectivity. Non-fluorescent nitropyrenes can be electrochemically reduced online to their highly fluorescent amino derivatives, such as aminopyrenes, before detection. nih.gov This approach significantly lowers detection limits.

Electrochemical Detection (ECD): HPLC-ECD is a highly sensitive and selective technique for electroactive compounds. antecscientific.com It measures the current from oxidation or reduction reactions of the analyte at an electrode surface. antecscientific.com This method can achieve very low detection limits, often in the picomolar range. antecscientific.com Derivatization can be used to make electrochemically inert species active and thus detectable. lcms.cz

Chemiluminescence Detection: This highly sensitive technique involves a chemical reaction that produces light. For nitrated pyrenes, after separation by HPLC, they can be reduced to aminopyrenes, which then react with reagents like bis(2,4,6-trichlorophenyl)oxalate and hydrogen peroxide to produce a detectable chemiluminescent signal. nih.gov This method has achieved femtomole-level detection limits. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and specificity, allowing for the accurate identification and quantification of analytes. nih.govmeasurlabs.com This combination is powerful for analyzing complex samples and can be implemented even with less expensive single quadrupole mass spectrometers for routine analysis. nih.gov

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While derivatization might be necessary for some amines to improve their chromatographic behavior, GC offers high resolving power. psu.edu

Nitrogen/Phosphorous Detector (NPD): The NPD is highly selective for compounds containing nitrogen and phosphorus, making it ideal for the analysis of this compound. scioninstruments.comvwr.com This detector offers excellent sensitivity for amines and nitro compounds. scioninstruments.com

Mass Spectrometry (MS) Detection: GC-MS combines the separation power of GC with the identification capabilities of MS. gdut.edu.cn It is a widely used technique for the analysis of various organic compounds, including amines and nitroarenes. gdut.edu.cniarc.fr The use of specific ionization techniques, such as negative ion chemical ionization (NICI), can enhance sensitivity for certain compounds like nitropyrenes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantitative Analysis

LC-MS/MS is a powerful tool for the targeted analysis of compounds in complex matrices. It offers exceptional sensitivity and specificity, making it ideal for metabolite profiling and quantitative analysis of substances like this compound. nih.gov This technique uses two stages of mass analysis to reduce interferences and achieve low detection limits. edqm.eu An improved LC-MS/MS method has been developed for the detection and quantification of 1-nitropyrene (B107360) in low-volume ambient particulate matter samples, achieving an analytical limit of detection of 152 fg on-column. researchgate.net

Table 1: LC-MS/MS Parameters for Amine Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Acquity UPLC BEH C18 or Acquity UPLC BEH AMIDE | nih.gov |

| Column Temperature | 40 °C | nih.gov |

| Flow Rate | 0.35 - 0.4 ml/min | nih.gov |

| Injection Volume | 2 - 10 µl | nih.gov |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), positive mode | pjoes.com |

| Gas Temperature | 350 °C | pjoes.com |

| Gas Flow Rate | 11 L/min | pjoes.com |

| Nebulizer Pressure | 50 psi | pjoes.com |

Ion Chromatography (IC) and Capillary Electrophoresis (CE) for Amine Analysis

Ion Chromatography (IC): IC is a well-established method for determining amines at various concentrations. thermofisher.com It can be coupled with conductivity detection or mass spectrometry (IC-MS) for enhanced selectivity and lower detection limits, even in the presence of interfering substances like ammonia. psu.edumetrohm.com Different types of columns, such as silica-based cation exchangers, can be used to separate various amines. amazonaws.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and reagent volumes. creative-proteomics.com It can be coupled with various detectors, including mass spectrometry (CE-MS), for sensitive and precise analysis of amines. nih.gov In-line preconcentration techniques like field-amplified sample stacking can be employed to further improve detection limits. nih.govnih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the separation and identification of compounds in a mixture. umass.edulibretexts.org It can be used to monitor the progress of chemical reactions or to check the purity of a compound. wisc.edu While primarily a qualitative technique, it can be used for preparative purposes to purify small amounts of substances. wisc.edu The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). umass.edu Visualization of separated spots is often achieved using UV light or chemical reagents. umass.eduiitg.ac.in

Spectroscopic and Electrochemical Methods

Beyond chromatography, direct spectroscopic and electrochemical methods can be employed for the characterization and detection of this compound and related compounds.

Electrochemical methods are valuable for studying and quantifying nitro and amino derivatives of polycyclic aromatic hydrocarbons. researchgate.net Techniques like voltammetry and amperometry, which involve the electrochemical reduction or oxidation of the target compounds, offer sensitive and selective determination. researchgate.netcuni.cz These methods can serve as an alternative to more common chromatographic techniques. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Nitropyrene |

| 1-aminopyrene (B158619) |

| 2-nitrofluorene (B1194847) |

| 2,7-dinitrofluorene |

| 3-nitrofluoranthene |

| 4-amino-2,6 DNT |

| 2-amino-4,6 DNT |

| 5-nitroquinoline |

| Acetone |

| Acetonitrile |

| Alumina |

| Ammonia |

| Aminopyrene |

| Aniline (B41778) |

| Azoxybenzene |

| Benzenesulfonyl chloride |

| bis(2,4,6-trichlorophenyl)oxalate |

| Dichloromethane |

| Diethylamine |

| Dimethylamine (B145610) |

| Hydrogen peroxide |

| Methanol |

| Methyl-t-butyl ether |

| Methylamine |

| N-phenylhydroxylamine |

| Nitric acid |

| Nitrobenzene (B124822) |

| Nitrogen oxides |

| Nitrosopyrene |

| Pyrene |

UV-Visible and Fluorescence Spectroscopy for Derivatized Products and Molecular Studies

UV-Visible and fluorescence spectroscopy are powerful tools for the study of aromatic compounds, including nitro-PAHs. wikipedia.org The absorption and emission properties of these molecules are intimately linked to their electronic structure, which is influenced by the aromatic core and the nature of any substituent groups. msu.edu

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. wikipedia.orgtechnologynetworks.com For polycyclic aromatic hydrocarbons (PAHs), the absorption spectra are characterized by multiple bands arising from π-π* transitions. The presence of both an amino (-NH2) and a nitro (-NO2) group on the pyrene ring system of this compound is expected to significantly influence its UV-Visible spectrum. The amino group typically acts as an auxochrome, causing a bathochromic (red) shift of the absorption maxima, while the nitro group, a strong chromophore, also extends the conjugation and shifts the absorption to longer wavelengths. msu.edu

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique that measures the light emitted from a molecule after it has absorbed light. core.ac.ukhoriba.comchromedia.org Many PAHs and their derivatives are naturally fluorescent, making this a valuable method for their detection. The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and lifetime, are highly dependent on the molecular structure and the local environment. unito.itnih.gov

The fluorescence of aminopyrenes has been a subject of study, revealing that the position of the amino substituent and the solvent polarity can significantly affect the fluorescence quantum yield. researchgate.net The amino group at the 2-position of the pyrene, as in this compound, would conjugate with the π-electron system of the pyrene ring, influencing the energy of the excited state and thus the emission wavelength. researchgate.net The nitro group, being strongly electron-withdrawing, often quenches fluorescence. Therefore, this compound is expected to have a lower fluorescence quantum yield compared to 2-aminopyrene. The fluorescence intensity and color of some substances can also be dependent on pH, which could be a relevant factor for this compound in different environments. core.ac.uk

Voltammetry and Amperometry for Electrochemical Detection of Nitro and Amino Derivatives

Electrochemical methods, such as voltammetry and amperometry, offer a sensitive and selective alternative for the detection of electroactive compounds like nitro- and amino-PAHs. researchgate.net These techniques are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. iarc.fr

Voltammetry

Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. The potential at which the analyte is oxidized or reduced provides qualitative information, while the current is proportional to the analyte's concentration. The nitro group in nitro-PAHs is readily reducible, making voltammetric techniques particularly suitable for their determination. researchgate.net The amino group, on the other hand, is susceptible to oxidation. nih.gov

For this compound, two principal electrochemical processes are expected: the reduction of the nitro group and the oxidation of the amino group. The electrochemical behavior of this compound would likely be a composite of the behaviors of aminopyrene and nitropyrene. Studies on related compounds have shown that the presence of both amino and nitro groups on an aromatic system can lead to complex but highly characteristic voltammetric profiles. The electrochemical behavior of amino acids has been studied, and it's known that they can be oxidized, though their presence can sometimes inhibit other electrochemical reactions. nih.gov The specific potential at which these reactions occur would be influenced by the substitution pattern on the pyrene ring and the experimental conditions, such as the pH of the supporting electrolyte. unlv.edu

Amperometry

Amperometry is a technique where a constant potential is applied to the working electrode, and the current is measured as a function of time. It is often used as a detection method in flowing systems, such as high-performance liquid chromatography (HPLC). Amperometric detection can provide very low detection limits for electroactive species. iarc.fr

Given the electroactive nature of both the nitro and amino functional groups, HPLC with amperometric detection would be a highly suitable method for the quantification of this compound. By setting the electrode potential to a value where either the reduction of the nitro group or the oxidation of the amino group occurs, a selective and sensitive measurement can be achieved. The choice of potential can be optimized to minimize interferences from other co-eluting compounds in a complex sample. The use of advanced electrode materials can further enhance the sensitivity and selectivity of amperometric detection for these compounds. chemistryviews.org

Surface-Enhanced Vibrational Spectroscopy (SERS and SEIR) for Compound Interaction Studies

Surface-enhanced vibrational spectroscopy techniques, including Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared (SEIR) spectroscopy, provide molecularly specific information and are capable of ultra-sensitive detection, down to the single-molecule level. These methods rely on the enhancement of the vibrational signals of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver.

Surface-Enhanced Raman Spectroscopy (SERS)

SERS is a powerful analytical tool for the detection of trace amounts of analytes. mdpi.commdpi.com The enhancement of the Raman signal arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal nanostructures, and a chemical enhancement resulting from charge-transfer interactions between the analyte and the substrate. mdpi.com

The application of SERS to the detection of PAHs has been explored, though it can be challenging due to the generally low affinity of these non-polar molecules for metal surfaces. nih.gov To overcome this, various strategies have been developed, such as modifying the SERS substrate with a material that can interact with the PAHs. mdpi.comresearchgate.netsciopen.com For this compound, the presence of the amino and nitro groups would likely facilitate its adsorption onto the SERS substrate through interactions with the metal surface, potentially leading to a strong SERS signal without the need for surface functionalization. The SERS spectrum would provide a unique vibrational fingerprint of the molecule, allowing for its specific identification.

Surface-Enhanced Infrared (SEIR) Spectroscopy

SEIR spectroscopy is analogous to SERS, but it measures the enhanced absorption of infrared radiation by molecules near a metal surface. This technique is also highly sensitive and surface-selective. The enhancement mechanism in SEIR is primarily electromagnetic.

While there is limited literature on the SEIR spectroscopy of aminonitropyrenes specifically, the technique has been successfully applied to study the functionalization of surfaces with other aromatic molecules. The SEIR spectrum of this compound would be expected to show enhanced bands corresponding to the vibrational modes of the nitro group (e.g., symmetric and asymmetric stretches) and the amino group (e.g., N-H stretching and bending modes), as well as the vibrations of the pyrene ring system. This would provide valuable information on the orientation and interaction of the molecule with the surface.

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in real-world samples, such as environmental matrices or biological fluids, typically requires a sample preparation step to isolate and concentrate the analyte and to remove interfering substances. Solid-phase extraction and solid-phase microextraction are two commonly employed techniques for this purpose. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid phase (sorbent) and a liquid phase (sample). mdpi.com The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix. For PAHs and their derivatives, which are generally non-polar to moderately polar, reversed-phase sorbents like C18-modified silica are commonly used. rsc.org

The general procedure for SPE involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. For the extraction of aminonitro-PAHs from aqueous samples, a copolymer sorbent has been shown to provide good recovery. researchgate.net The addition of a small amount of acid to the water sample can improve the recovery of these compounds. researchgate.net

Here is a table summarizing typical SPE conditions for related compounds:

| Analyte Class | Sorbent | Elution Solvent | Recovery | Reference |

| Amino-nitro-toluenesulfonic acids | Co-polymer | Methanol | >85% | researchgate.net |

| Polycyclic Aromatic Hydrocarbons | C18 | Methylene Chloride | 79.87% - 95.67% | mdpi.comrsc.org |

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, non-exhaustive extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. nih.govresearchgate.net The analytes partition from the sample matrix into the fiber coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph or a liquid chromatograph for desorption and analysis. SPME is valued for its simplicity, speed, and for integrating sampling, extraction, and concentration into a single step. chromatographyonline.com

Various fiber coatings are available for SPME, and the selection depends on the polarity and volatility of the target analytes. For PAHs and nitro-PAHs, non-polar coatings are generally effective. Recently, novel coating materials, such as those derived from metal-organic frameworks (MOFs) or eggshell membranes, have been developed to enhance the extraction efficiency for these compounds. chromatographyonline.comrsc.org These advanced coatings can offer superior extraction capabilities due to specific interactions, such as π-π stacking and electron donor-acceptor interactions with the nitro-PAHs. chromatographyonline.com

The following table presents some findings from SPME studies on related compounds:

| Analyte Class | Fiber Coating | Detection Limit | Reference |

| Polycyclic Aromatic Hydrocarbons | Eggshell Membrane Protein | 0.2–47.3 ng L⁻¹ | rsc.org |

| Polycyclic Aromatic Hydrocarbons | HP-MOF-C | Low ng L⁻¹ range | chromatographyonline.com |

| Polycyclic Aromatic Hydrocarbons | Polydimethylsiloxane (PDMS) | 0.01–0.70 µg L⁻¹ | researchgate.net |

Environmental Occurrence, Fate, and Transformation

Sources and Formation Pathways of Nitroarenes and Aromatic Amines in the Environment

The presence of nitroarenes and aromatic amines in the environment is not due to natural occurrence but is primarily the result of human activities. nih.gov Their sources are broadly categorized into primary emissions, secondary atmospheric formation, and transformation from other synthetic compounds.

Nitroarenes and aromatic amines are introduced directly into the environment from a multitude of industrial and combustion sources. researchgate.net Nitroarenes, which are nitro-substituted derivatives of polycyclic aromatic hydrocarbons (PAHs), are typically found in particulate emissions from incomplete combustion processes. nih.govnih.gov Key sources include:

Diesel Engines : Exhaust from diesel engines is a major source of nitroarenes. nih.govnih.gov

Combustion Sources : Other combustion processes, such as the burning of kerosene, fuel gas, biomass, and municipal waste incineration, also release these compounds. nih.govnih.govcopernicus.org The formation of nitro-PAHs during combustion involves the electrophilic nitration of exhaust gases when nitrogen dioxide (NO₂) is present. aaqr.org

Industrial Activities : Aromatic amines and nitroaromatic compounds are foundational chemicals for numerous industries. nih.govimrpress.com They are used as raw materials or intermediates in the manufacturing of dyes (especially azo dyes), pesticides, polymers, pharmaceuticals, explosives, and rubber chemicals. nih.govimrpress.comtaylorandfrancis.comacs.org Consequently, industrial wastewater effluents from oil refineries, textile plants, and chemical manufacturing facilities are significant sources of these compounds in water and soil. imrpress.com

Table 1: Key Industrial and Combustion Sources of Nitroarenes and Aromatic Amines

Source Category Specific Examples Primary Compounds Released References Combustion Diesel and gasoline engine exhaust, biomass burning, waste incineration, coal fly ash Nitro-PAHs (e.g., 1-Nitropyrene), PAHs aaqr.org, copernicus.org, acs.org, iarc.fr Industrial Manufacturing Dye and pigment production, pesticide synthesis, pharmaceutical industry, polymer and rubber manufacturing Aromatic amines (e.g., Aniline), Nitroaromatics (e.g., Nitrobenzene) nih.gov, researchgate.net, nih.gov, jst.go.jp Industrial Effluents Wastewater from textile, oil refining, and chemical plants Aromatic amines, Nitroaromatics nih.gov

Nitroarenes are not only emitted directly but are also formed secondarily in the atmosphere. This occurs through the chemical transformation of parent PAHs. aaqr.orgjst.go.jp These reactions are initiated by atmospheric oxidants, particularly hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, in the presence of nitrogen oxides (NOx). aaqr.orgcopernicus.org

The formation pathways are often dependent on diurnal cycles:

Daytime Formation : During the day, the photolysis of ozone creates an abundance of OH radicals. aaqr.org These radicals can initiate reactions with gas-phase PAHs. For example, the OH radical-initiated reaction of pyrene (B120774) in the presence of NOx leads to the formation of 2-Nitropyrene (B1207036). acs.orgiarc.fr

Nighttime Formation : At night, the nitrate radical (NO₃) becomes the dominant oxidant. aaqr.org Gaseous dinitrogen pentoxide (N₂O₅), which is in equilibrium with NO₂ and NO₃, can react with PAHs adsorbed on particulate matter. osti.gov Laboratory studies have demonstrated that pyrene adsorbed on filters reacts rapidly with gaseous N₂O₅ to yield 1-Nitropyrene (B107360). osti.gov

Aromatic amines can be generated in the environment through the degradation of other synthetic compounds. imrpress.com This represents a significant indirect source pathway.

Azo Dyes : The textile industry is a major user of azo dyes, which are characterized by nitrogen-nitrogen double bonds. nih.gov Under various environmental conditions, including exposure to sunlight or bacterial action, these dyes can be broken down (reductive cleavage), releasing the aromatic amines from which they were synthesized. nih.gov

Nitroarenes : The reduction of nitroarenes is a key transformation pathway that leads to the formation of aromatic amines. nih.gov This can occur through both biological and non-biological processes in soil and water. For instance, 1-nitropyrene can be metabolized to 1-aminopyrene (B158619). nih.gov The reduction of a nitro group to an amine is a critical step in the metabolism of these compounds. nih.gov

Pesticides and Isocyanates : Various classes of pesticides and industrial chemicals like isocyanates (used in polyurethane production) can also degrade to form aromatic amines through processes like hydrolysis or reduction. imrpress.comnih.gov

Secondary Formation via Atmospheric Reactions of Parent Polycyclic Aromatic Hydrocarbons with Nitrogen Oxides

Environmental Persistence and Degradation Mechanisms

The fate of nitroarenes and aromatic amines in the environment is governed by their resistance to degradation and the processes that can transform them. Their chemical structure, particularly the electron-withdrawing nature of the nitro group, often makes them resistant to oxidative degradation. nih.gov

Abiotic, or non-biological, processes contribute to the transformation of nitroarenes in the environment.

Photodegradation : The degradation of these compounds by sunlight is a potential removal pathway. However, direct photolysis of nitroaromatic compounds in water is generally a very slow and inefficient process. acs.org The efficiency can be significantly increased in the presence of other substances. For example, the generation of hydroxyl radicals via the UV photolysis of hydrogen peroxide (H₂O₂) leads to much faster degradation rates for compounds like nitrobenzene (B124822). acs.org Photoexcited nitroarenes themselves can act as oxidants, promoting the transformation of other organic molecules. nih.govnih.gov

Oxidation : Besides photo-oxidation, nitroarenes can be degraded by other chemical oxidants. Advanced oxidation processes are being explored for the treatment of water contaminated with these compounds. acs.orgmdpi.com

Reactions on Surfaces : Heterogeneous reactions on the surface of atmospheric particles are also important. The nitration of pyrene adsorbed on silica (B1680970) particles can be catalyzed by nitrous acid (HNO₂) and nitric acid (HNO₃) in the presence of NO₂, contributing to nitro-PAH formation under dark conditions. researchgate.net

Microorganisms have evolved pathways to break down and utilize nitroaromatic compounds and aromatic amines, playing a crucial role in their environmental remediation. nih.govcswab.org

Wastewater, Soil, and Sediment : Bioremediation in these matrices is an area of active research. cswab.orgmdpi.com Bacteria, fungi, and algae are capable of degrading these contaminants. mdpi.comeaht.org The process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. eaht.org